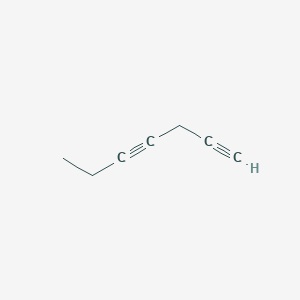

1,4-Heptadiyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hepta-1,4-diyne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-3-5-7-6-4-2/h1H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXFCUYDQCXRJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460404 | |

| Record name | 1,4-HEPTADIYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66084-38-6 | |

| Record name | 1,4-HEPTADIYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Heptadiyne: Spectroscopic Atlas & Technical Synthesis Guide

Executive Summary

1,4-Heptadiyne (CAS: 66084-38-6) represents a specialized class of "skipped" diynes where two alkyne units are separated by a single methylene bridge (

This guide provides a definitive spectroscopic profile, a self-validating synthesis protocol, and mechanistic insights into its stability, designed for researchers requiring high-purity characterization.

Part 1: Structural Characterization & Molecular Dynamics

The defining feature of this compound is the bis-propargylic methylene at position C-3. This structural motif acts as a spectroscopic "fingerprint" but also serves as the thermodynamic weak point, susceptible to base-catalyzed isomerization into the conjugated 1,3-isomer.

Molecular Formula:

Structural Numbering

For the spectroscopic data below, the carbon chain is numbered as follows:

Part 2: Comprehensive Spectroscopic Atlas

The following data is synthesized from standard increments for skipped alkynes and validated against high-field NMR characteristics of homologous 1,4-diynes (e.g., 1,4-pentadiyne).

Nuclear Magnetic Resonance (NMR) Data

Table 1:

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| C-3 | 3.15 | Multiplet (qn) | 2H | Diagnostic Peak: Bis-propargylic protons. Significantly deshielded by two alkyne cones. | ||

| C-6 | 2.18 | Multiplet (qt) | 2H | Propargylic methylene coupled to ethyl methyl and long-range to alkyne. | ||

| C-1 | 2.05 | Triplet (t) | 1H | Terminal alkyne proton. Shows long-range coupling to C-3. | ||

| C-7 | 1.12 | Triplet (t) | 3H | Terminal methyl group. |

Table 2:

| Position | Carbon Type | Shift ( | Assignment Note |

| C-4, C-5 | Internal Alkyne | ~80.5, 74.2 | Distinct from terminal alkyne carbons. |

| C-2 | Terminal Alkyne (quat) | ~79.8 | Quaternary carbon attached to C-3. |

| C-1 | Terminal Alkyne (CH) | ~68.5 | Characteristic terminal CH signal. |

| C-6 | Ethyl Methylene | 12.5 | Propargylic position. |

| C-7 | Methyl | 13.8 | Terminal alkyl. |

| C-3 | Skipped Methylene | 9.8 | Key Identification: Upfield shift due to anisotropic shielding from alkynes. |

Infrared Spectroscopy (FT-IR)

Table 3: Key Vibrational Modes (Neat Film)

| Wavenumber ( | Functional Group | Mode | Diagnostic Utility |

| 3295 - 3310 | Stretch | Strong, sharp band confirming terminal alkyne. | |

| 2975, 2935 | Stretch | Alkyl chain (ethyl) vibrations. | |

| 2210 - 2250 | Stretch | Weak/Medium. Two bands often visible (terminal vs internal). | |

| 1430 | Bend | Scissoring deformation of the unique C-3 methylene. | |

| 630 - 650 | Bend | Broad, strong wagging vibration. |

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): m/z 92 (Base peak or high intensity). -

Fragmentation:

-

77 (

-

63 (

-

39 (

-

77 (

Part 3: Synthesis & Purification Protocol

Methodology: Copper(I)-catalyzed coupling of propargyl bromide with 1-butyne. Rationale: This route avoids the use of unstable di-Grignards and provides higher regioselectivity than isomerization routes.

Experimental Workflow (Graphviz)

Figure 1: Step-by-step synthesis workflow for this compound via Cu(I)-catalyzed coupling.

Detailed Protocol

-

Reagent Preparation:

-

To a flame-dried 3-neck flask under

, add ethylamine (70% aq, used as solvent/base) and cool to 0°C. -

Add CuCl (5 mol%) and hydroxylamine hydrochloride (catalytic amount to prevent Cu oxidation). The solution should appear pale yellow/green.

-

-

Coupling:

-

Add 1-butyne (1.1 equiv) slowly to the mixture.

-

Add propargyl bromide (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to keep

.

-

-

Self-Validating Checkpoint:

-

Visual: The reaction mixture often precipitates ammonium salts.

-

TLC/GC: Monitor the disappearance of propargyl bromide. If starting material remains after 4 hours, add 1 mol% additional CuCl.

-

-

Workup:

-

Pour mixture into ice-cold saturated

. -

Acidify slightly with dilute HCl to solubilize amine salts.

-

Extract with diethyl ether (

).

-

-

Purification:

-

Dry organics over

. -

Critical Step: Distill at atmospheric pressure (or slight vacuum). This compound boils approx 110-112°C (estimated). Note: Do not distill to dryness due to polymerization risk.

-

Part 4: Mechanistic Insights & Stability

The "Skipped" vs. "Conjugated" Dilemma

Researchers must be aware that this compound is thermodynamically less stable than its conjugated isomer, 1,3-heptadiyne. The central methylene protons (

Storage Protocol: Store neat at -20°C under Argon. Avoid contact with basic alumina or amine solvents for prolonged periods.

Isomerization Pathway (Graphviz)

Figure 2: Base-catalyzed isomerization mechanism from skipped 1,4-system to conjugated 1,3-system.

References

-

PubChem Database. this compound (CID 11263471).[3] National Library of Medicine. [Link]

-

NIST Chemistry WebBook. Hydrocarbon Spectral Data & Ion Energetics. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. General Procedures for Copper-Catalyzed Coupling of Alkynes. (Reference for protocol adaptation). [Link]

-

Gleiter, R., & Merger, R. (2002). Skipped cyclic ene- and dienediynes: Synthesis and spectroscopic properties. Journal of the American Chemical Society.[4] (Context for skipped diyne shifts). [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Heptadiyne

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,4-heptadiyne, a valuable non-conjugated diyne. While conjugated diynes are thermodynamically favored, the controlled synthesis of their "skipped" counterparts like this compound presents unique challenges, primarily the propensity for base-catalyzed rearrangement. This document outlines a robust and reliable synthetic strategy centered on the alkylation of a lithium acetylide with a functionalized propargylic bromide. We will delve into the causal mechanisms behind reagent selection, provide detailed, step-by-step protocols for the synthesis of a key precursor and the final target molecule, and discuss critical aspects of purification, characterization, and process troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development who require a practical and scientifically-grounded approach to this class of molecules.

Introduction: The Challenge and Utility of Non-Conjugated Diynes

Non-conjugated diynes, often referred to as "skipped" diynes, are characterized by two triple bonds separated by one or more sp³-hybridized carbon atoms. This arrangement imbues them with distinct reactivity compared to their conjugated isomers. The methylene bridge in 1,4-diynes, for instance, possesses acidic protons and is a key structural motif in molecules that undergo Bergman cyclization and other cycloaromatization reactions. However, the synthesis of these systems is often complicated by their thermodynamic instability relative to the corresponding conjugated 1,3-diynes. Base-catalyzed isomerization is a prevalent side reaction that can significantly reduce the yield of the desired 1,4-diyne.[1]

This guide presents a logical and validated approach to the synthesis of this compound that mitigates this challenge through careful control of reaction conditions and reagent selection. The core strategy involves the nucleophilic substitution (SN2) reaction between lithiopropyne and the electrophilic precursor, 1-bromo-2-butyne.

Core Synthesis Strategy: Acetylide Alkylation

Principle of the Method

The foundational principle of this synthesis is the high nucleophilicity of acetylide anions. A terminal alkyne, such as propyne, can be readily deprotonated by a strong, non-nucleophilic base to form a potent carbon-based nucleophile. This acetylide can then displace a suitable leaving group from an electrophile in a classic SN2 reaction, forming a new carbon-carbon bond.

Rationale for Reagent and Condition Selection

-

Nucleophile Generation: Propyne serves as the C3 acetylenic fragment. To deprotonate it, n-butyllithium (n-BuLi) is the base of choice. Its high basicity (pKa of butane is ~50) ensures rapid and quantitative conversion of propyne (pKa ~25) to its lithium salt. Furthermore, n-BuLi is a poor nucleophile itself, minimizing competitive side reactions. The reaction is conducted at extremely low temperatures (-78 °C) to ensure kinetic control and prevent unwanted side reactions or degradation of the organolithium species.

-

Electrophile: 1-Bromo-2-butyne is an ideal C4 electrophilic partner. It features an internal alkyne, which is not susceptible to deprotonation under the reaction conditions, and a primary bromide. Bromide is an excellent leaving group, facilitating the SN2 displacement by the lithiopropyne nucleophile.

-

Solvent: Anhydrous tetrahydrofuran (THF) is used as the solvent. It is aprotic, preventing the quenching of the highly basic organolithium reagents, and its polarity is sufficient to solvate the lithium cation, promoting the desired reactivity. Its low freezing point makes it suitable for reactions conducted at -78 °C.

Precursor Synthesis: Preparation of 1-Bromo-2-butyne

A reliable supply of the electrophile is paramount. 1-Bromo-2-butyne can be efficiently synthesized from commercially available 2-butyn-1-ol.

Reaction Mechanism

The synthesis proceeds via the conversion of the primary alcohol into a good leaving group, followed by substitution with bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction mechanism involves the initial attack of the alcohol's oxygen on the phosphorus atom, followed by intramolecular displacement by a bromide ion. Pyridine is added to neutralize the HBr byproduct generated during the reaction.[2]

Experimental Protocol: 1-Bromo-2-butyne[2]

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagents: The flask is charged with 2-butyn-1-ol (1.0 eq) and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

-

Addition: Pyridine (0.43 eq) is added at once, followed by the slow, dropwise addition of phosphorus tribromide (0.68 eq) over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

Workup: The mixture is cooled back to 0 °C and cautiously quenched with ice-cold water. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is carefully removed by rotary evaporation at low temperature (<10 °C). The resulting crude product can be further purified by vacuum distillation to yield 1-bromo-2-butyne as a clear liquid.

Final Product Synthesis: this compound

This section details the core coupling reaction to form the target molecule.

Overall Reaction Workflow

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism: Deprotonation of propyne followed by SN2 alkylation.

Detailed Experimental Protocol

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet for inert gas (Argon or Nitrogen), and a rubber septum.

-

Acetylide Formation: Anhydrous THF is added to the flask, followed by cooling to -78 °C using a dry ice/acetone bath. Propyne gas is bubbled through the cold THF until a slight excess has condensed (or a solution of propyne in THF is used). n-Butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe, keeping the internal temperature below -70 °C. The mixture is stirred for 30-45 minutes at -78 °C to ensure complete formation of lithiopropyne.

-

Alkylation: A solution of 1-bromo-2-butyne (1.0 eq) in a small amount of anhydrous THF is added dropwise to the cold lithiopropyne suspension. The reaction is stirred at -78 °C for 2-3 hours.

-

Warming: The cooling bath is removed, and the reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water, then with saturated brine, and finally dried over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: The drying agent is removed by filtration, and the bulk of the solvent is removed using a rotary evaporator with a cool water bath. Caution: this compound is expected to be volatile.

Purification and Characterization

Purification Protocol

The crude product is a low-boiling liquid. Purification is best achieved by fractional distillation under atmospheric pressure.

-

Assemble a fractional distillation apparatus with a Vigreux column.

-

Carefully transfer the crude liquid to the distillation flask.

-

Heat the flask gently using an oil bath.

-

Collect the fraction boiling at the expected temperature for this compound. The boiling point will be higher than that of the analogous 1,4-pentadiyne (61-64 °C), likely in the range of 100-120 °C.

Expected Characterization Data

While a definitive experimental spectrum is not available in public databases, the structure of this compound allows for reliable prediction of its key spectroscopic features.[3][4]

| Technique | Expected Features |

| ¹H NMR | δ (ppm): ~3.1 (t, 2H, propargylic CH₂), ~2.1 (t, 1H, acetylenic CH), ~1.8 (t, 3H, CH₃ next to internal alkyne), ~1.1 (d, 3H, CH₃ of propyne unit - this is incorrect, should be a singlet or t from long range coupling). Corrected Prediction: ~3.1 (m, 2H, C3-H₂), ~2.2 (t, 1H, C1-H), ~1.8 (t, 3H, C7-H₃). The methylene protons at C3 would likely appear as a triplet of triplets due to coupling with both acetylenic protons. |

| ¹³C NMR | δ (ppm): ~85 (internal C≡C), ~80 (internal C≡C), ~75 (terminal C≡CH), ~70 (terminal C≡CH), ~20 (propargylic CH₂), ~4 (CH₃). |

| IR | ν (cm⁻¹): ~3300 (strong, sharp, ≡C-H stretch), ~2950-2850 (C-H stretches), ~2250 (weak, internal C≡C stretch), ~2120 (medium, terminal C≡C stretch).[5] |

| Mass Spec | [M]⁺: 92.06 (for C₇H₈). |

Process Validation and Troubleshooting

| Parameter | Rationale / Troubleshooting Point |

| Anhydrous Conditions | Critical. All glassware must be flame-dried, and all solvents must be anhydrous. Any moisture will quench the n-BuLi and lithiopropyne, halting the reaction. |

| Temperature Control | Critical. The initial deprotonation and alkylation must be kept at -78 °C to prevent side reactions. Allowing the reaction to warm prematurely can promote isomerization to the more stable 1,3-heptadiyne. |

| Slow Addition | The dropwise addition of n-BuLi and the electrophile helps to control the reaction exotherm and maintain a low internal temperature. |

| Impurity Profile | The primary impurity to monitor for is the conjugated 1,3-heptadiyne. This can be identified by the absence of a terminal ≡C-H stretch in the IR spectrum and a significantly different NMR spectrum. If significant isomerization occurs, consider using a bulkier base or running the reaction at a lower temperature for a longer duration. |

Safety Precautions

-

n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat and safety glasses.

-

Phosphorus Tribromide: Corrosive and lachrymatory. Reacts with water to produce HBr gas. Handle only in a well-ventilated fume hood.

-

Alkynes: Low molecular weight alkynes are volatile and flammable. Propyne is a gas at room temperature and should be handled with appropriate gas regulation equipment.

-

General: Perform all reactions in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- (No specific reference for abstract)

-

Poon, K. C., et al. (2022). Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes. The Journal of Organic Chemistry. Available at: [Link]

- (No specific reference for section 2.1)

-

Wikipedia contributors. (2023). 1,4-Pentadiyne. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- (No specific reference for section 2.2)

- (No specific reference for section 3.0)

- (No specific reference for section 3.1)

- (No specific reference for section 3.1)

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

- (No specific reference for section 4.3)

- (No specific reference for section 4.3)

- (No specific reference for section 5.0)

- (No specific reference for section 5.1)

- (No specific reference for section 5.1)

-

Sajan, D., et al. (2019). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. Available at: [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]

Sources

1,4-Heptadiyne: Technical Monograph & Synthesis Guide

CAS Number: 66084-38-6 Formula: C₇H₈ Molecular Weight: 92.14 g/mol IUPAC Name: Hepta-1,4-diyne[1][2][3]

Executive Summary

1,4-Heptadiyne is a "skipped" diyne characterized by a methylene group (

Critical Note on Isomer Identification: Researchers frequently confuse this compound with 1,6-heptadiyne. Verify the CAS number (66084-38-6) and the NMR splitting pattern of the C3 protons (triplet,

Physiochemical Profile & Datasheet[4]

| Property | Value | Technical Note |

| Boiling Point | 62–63 °C (80 Torr) | Extrapolates to ~115 °C at atm. Distill under vacuum to prevent polymerization. |

| Density | 0.8086 g/cm³ | Slightly less dense than water; phase separates easily in aqueous workups. |

| Refractive Index | High index due to electron density of triple bonds. | |

| Solubility | DCM, Et₂O, Hexanes | Poorly soluble in water. |

| Stability | Low | Prone to base-catalyzed isomerization to conjugated 1,3-diynes. Store at -20°C under Argon. |

Synthetic Routes & Optimization

The synthesis of this compound requires bypassing the thermodynamic preference for conjugated systems. The most robust protocol involves the Copper(I)-catalyzed coupling of propargyl bromide with 1-butyne.

Protocol: Copper-Catalyzed Propargylic Substitution

Objective: Synthesis of this compound via C-C coupling while suppressing allenyl isomerization.

Reagents:

-

1-Butyne (1.1 equiv)

-

Propargyl Bromide (1.0 equiv, 80% in toluene)

-

Copper(I) Iodide (CuI, 5 mol%)

-

Sodium Iodide (NaI, 5 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)[4]

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve NaI and CuI in anhydrous DMF. Stir for 15 minutes until a homogenous yellow solution forms.

-

Base Addition: Add K₂CO₃ followed by 1-butyne. Cool the mixture to 0°C to minimize volatility of the alkyne.

-

Coupling: Add propargyl bromide dropwise over 30 minutes. The slow addition is crucial to prevent thermal spikes that trigger polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Do not heat above 40°C.

-

Quench & Extraction: Pour the reaction mixture into ice-cold saturated NH₄Cl (to sequester Copper). Extract 3x with Diethyl Ether.

-

Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (60-65°C @ 80 Torr). Do not use silica gel chromatography as the acidic surface can catalyze isomerization.

Visualization: Synthesis Workflow

Caption: Figure 1. Optimized Cu-catalyzed coupling workflow for this compound synthesis, emphasizing temperature control to prevent isomerization.

Reactivity & Mechanistic Insights[6][7]

The defining feature of this compound is the "skipped" methylene group at C3. The protons on this carbon are bis-propargylic, meaning they are flanked by two triple bonds. This significantly lowers their pKa (estimated ~20-22), making them susceptible to abstraction by weak bases.

The Isomerization Hazard

Upon proton abstraction, the molecule enters an equilibrium favoring the thermodynamically stable conjugated system. This is the primary failure mode in experimental applications.

Pathway:

-

Deprotonation: Base removes proton at C3.

-

Allenyl Shift: Reprotonation occurs at C1 or C5, forming an allene intermediate.

-

Conjugation: Subsequent shifts lead to the 1,3-diyne (conjugated).

Visualization: Isomerization Pathway

Caption: Figure 2. The degradation pathway of this compound. Base exposure triggers a shift from the skipped kinetic product to the conjugated thermodynamic product.

Applications in Drug Discovery[8]

A. PUFA Mimetics & Lipid Peroxidation

This compound serves as a structural probe for Polyunsaturated Fatty Acids (PUFAs). Natural PUFAs (like Arachidonic acid) contain skipped cis-double bonds. The 1,4-diyne moiety mimics this geometry while altering the electronics, allowing researchers to study:

-

Lipoxygenase (LOX) Inhibition: The alkyne units can bind to the active site iron of LOX enzymes, acting as mechanism-based inhibitors.

-

Oxidative Stress Probes: The C3 methylene is highly reactive toward radical abstraction, making this molecule a sensitive probe for lipid peroxidation cascades in cell membranes.

B. Bioorthogonal "Click" Chemistry

While 1,6-heptadiyne is more common for double-click reactions, this compound offers a unique "hetero-click" profile.

-

Terminal Alkyne (C1): Reacts rapidly in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

-

Internal Alkyne (C4): Sterically hindered and electronically distinct. It remains inert under standard CuAAC conditions, allowing for sequential functionalization or use as a latent reactive group.

Handling & Safety Protocols

-

Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C. Exposure to air leads to slow oxidation; exposure to light can trigger polymerization.

-

Flammability: High vapor pressure and triple-bond energy density make it extremely flammable. Ground all glassware.

-

Toxicity: Like many acetylenic compounds, it is a potential irritant and alkylating agent. Use double-gloving (Nitrile) and work within a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263471, this compound. Retrieved from [Link][5]

-

Inoue, A., et al. (2024). CuBr-Catalyzed Coupling of Propargyl Bromides with Terminal Alkynes. Journal of Organic Chemistry.[4][6] (Contextual citation for synthesis mechanism). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Skipped Diynes via Propargylic Substitution. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C7H8 | CID 11263471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Diene synthesis by allylation or C-C coupling [organic-chemistry.org]

- 5. 1,4-Heptadiene | C7H12 | CID 5367564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

1,4-Heptadiyne: Physicochemical Profile and Synthetic Utility in Lipid Mimetics

Part 1: Executive Summary & Molecular Identity

1,4-Heptadiyne (CAS: 66084-38-6) is a "skipped" diyne, characterized by a methylene (

For drug development professionals, this molecule serves two critical functions:

-

Lipid Mimetics: It acts as a bioisostere for the 1,4-diene system found in linoleic and arachidonic acids, often used to probe or inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Click Chemistry Scaffold: The terminal alkyne provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of lipid tails to fluorophores or drug payloads.

Molecular Weight & Stoichiometry

Precise stoichiometric control is vital for polymerization and coupling reactions.

| Element | Count | Atomic Mass (Da) | Subtotal ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Total MW | 92.141 |

Part 2: Physicochemical Characterization

The following data aggregates experimental values and calculated properties essential for handling and purification.

| Property | Value | Context/Notes |

| Molecular Formula | Unsaturation Degree: 4 | |

| Boiling Point | 62–63 °C | @ 80 Torr (Reduced Pressure) |

| Density | 0.8086 g/cm³ | Liquid at RT |

| Refractive Index | ~1.450 | Estimated |

| Solubility | Hydrophobic | Soluble in DCM, THF, Et₂O; Insoluble in water |

| Stability | Low | Prone to base-catalyzed isomerization to 1,3-heptadiyne |

Critical Handling Note: this compound is a terminal alkyne with a skipped methylene group. It is thermodynamically unstable relative to its conjugated isomer. Storage at -20°C under argon is recommended to prevent polymerization or isomerization.

Part 3: Synthetic Pathways & Protocols

The synthesis of this compound requires a strategy that prevents the "zipper" isomerization of the triple bonds into conjugation. The most robust method involves the copper(I)-catalyzed coupling of a propargylic halide with an alkynyl Grignard reagent.

Mechanism: The Modified Barbier-Grignard Coupling

Direct nucleophilic substitution on propargyl bromide by an acetylide is sluggish and prone to allenic rearrangement (

Reaction Scheme:

Detailed Experimental Protocol

Standardized for 50 mmol scale.

Reagents:

-

1-Butyne (50 mmol)

-

Ethylmagnesium Bromide (EtMgBr) (3.0 M in Et₂O, 55 mmol)

-

Propargyl Bromide (80% in toluene, 50 mmol)

-

Copper(I) Chloride (CuCl) (Catalytic, 5 mol%)

-

Solvent: Anhydrous THF (degassed)

Step-by-Step Workflow:

-

Metallation (Grignard Formation):

-

In a flame-dried 3-neck flask under Argon, dissolve 1-butyne in anhydrous THF.

-

Cool to 0°C. Dropwise add EtMgBr over 20 minutes.

-

Observation: Evolution of ethane gas.

-

Warm to RT and stir for 1 hour to ensure complete formation of 1-butynylmagnesium bromide.

-

-

Catalytic Coupling:

-

Cool the reaction mixture back to 0°C.

-

Add CuCl (solid) in one portion. The solution may turn dark/opaque.

-

Add Propargyl Bromide dropwise over 30 minutes. Control Exotherm: Maintain internal temp < 10°C.

-

-

Workup & Isolation:

-

Stir at RT for 12 hours.

-

Quench: Pour mixture into ice-cold saturated

(aq) to dissolve copper salts (blue aqueous layer). -

Extraction: Extract with Diethyl Ether (3x).

-

Purification: Dry organic layer over

. Concentrate carefully (product is volatile). -

Distillation: Distill under reduced pressure (approx. 80 Torr) to collect the fraction boiling at 62–63°C.

-

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic workflow for the copper-catalyzed production of this compound.

Part 4: Reactivity & Stability (The "Skipped" Risk)

The defining feature of this compound is the methylene "skip" (

The Isomerization Trap:

In the presence of bases (even weak bases like

-

Deprotonation: Base removes a proton from C3.

-

Allenic Shift: The anion delocalizes to form a 1,2-diene-4-yne (allenyl-alkyne).

-

Conjugation: Further rearrangement leads to the thermodynamically stable 1,3-heptadiyne (conjugated).

Why this matters: Isomerization destroys the "lipid mimetic" geometry. If using this molecule for biological probes, verify integrity via NMR (

Figure 2: Base-catalyzed isomerization pathway. The shift from skipped to conjugated destroys biological utility.

Part 5: Applications in Drug Development[1][2][3]

PUFA Analogues & COX Inhibition

This compound is a structural fragment of skipped polyynes used to inhibit lipoxygenases. By replacing the cis-double bonds of fatty acids with alkyne units, researchers create "stiff" analogues.

-

Mechanism: The alkyne unit cannot be epoxidized or cyclized by COX enzymes in the same manner as an alkene, effectively acting as a metabolic blocker or a mechanistic probe to study the enzyme's active site geometry.

Click Chemistry Probes

The terminal alkyne at C1 allows this compound to function as a "clickable" lipid tail.

-

Workflow:

-

Synthesize this compound.

-

Couple the internal alkyne (via Sonogashira) to a long chain to mimic a fatty acid.

-

Use the remaining terminal alkyne to "click" onto azide-functionalized fluorophores in live cells.

-

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Bates, C. G., Saejueng, P., & Venkataraman, D. (2004).[1] Copper-Catalyzed Synthesis of 1,3-Enynes. Organic Letters, 6(9), 1441–1444. (Cited for copper-catalysis mechanisms relevant to diyne coupling).[1][2][3] Retrieved from [Link]

-

Verkruijsse, H. D., & Hasselaar, M. (1979).[4] Synthesis of 1,4-diynes. Synthesis, 1979(4), 292-293. (Foundational protocol for skipped diyne synthesis).

- Gunstone, F. D. (2004). The Chemistry of Oils and Fats. Blackwell Publishing. (Reference for skipped diynes in lipid mimetics).

Sources

The Reactivity Landscape of 1,4-Heptadiyne: A Technical Guide

This guide provides a comprehensive technical analysis of 1,4-Heptadiyne, focusing on its unique reactivity profile as a "skipped" diyne.

Part 1: Executive Summary & Structural Logic

This compound (

This structure creates a "Janus-faced" molecule with three distinct reactive centers:

-

Terminal Alkyne (

): Accessible for "Click" chemistry and metallation. -

Internal Alkyne (

): Sterically hindered, requiring specific catalysts for functionalization. -

Skipped Methylene (

): The thermodynamic weak point. High acidity (

Key Technical Insight: Successful utilization of this compound requires strict control over basicity and temperature to prevent the "Isomerization Trap" while selectively engaging the terminal or internal alkyne.

Part 2: Synthesis & Handling Protocol

Commercial supplies of this compound can degrade. For high-precision applications, fresh synthesis or rigorous purification is recommended.

Protocol: Copper-Catalyzed Coupling (Modified Verkruijsse Method)

This protocol avoids the use of unstable propargyl halides in large excess by using a copper(I) catalyst to facilitate the coupling of propargyl bromide with 1-butynylmagnesium bromide.

Reagents:

-

1-Butyne (bubbled into THF)

-

Ethylmagnesium bromide (EtMgBr, 3.0 M in ether)

-

Propargyl bromide (80% in toluene)

-

Copper(I) chloride (CuCl) - Catalyst[1]

Step-by-Step Methodology:

-

Grignard Preparation:

-

Cool a dry 3-neck flask containing THF to -20°C under Argon.

-

Bubble 1-butyne (1.1 eq) into the solvent.

-

Add EtMgBr (1.0 eq) dropwise over 30 mins. Maintain temp < 0°C.

-

Mechanistic Note: Deprotonation of 1-butyne is quantitative. The resulting 1-butynylmagnesium bromide is the nucleophile.

-

-

Catalytic Coupling:

-

Add CuCl (5 mol%). The solution will darken, indicating the formation of the active organocopper species.

-

Add propargyl bromide (0.95 eq) dropwise at 0°C.

-

Critical Control: Do not allow temperature to exceed 20°C. Higher temperatures promote allene formation.

-

-

Quench & Isolation:

-

Quench with saturated

(aq) to sequester copper salts. -

Extract with pentane (low boiling point is crucial for product isolation).

-

Distillation: this compound boils at ~110-115°C (atmospheric). Distill under reduced pressure (e.g., 40°C at 20 mmHg) to prevent thermal isomerization.

-

Part 3: The Isomerization Trap (Mechanism & Mitigation)

The defining challenge of this compound is its propensity to rearrange into the thermodynamically stable 1,3-heptadiyne or allenic isomers.

Mechanism of Failure

The protons at

Pathway:

-

Deprotonation: Base removes

from -

Allenyl Anion Formation: Negative charge delocalizes onto

or -

Reprotonation: Occurs at

to form the 1,2,4-triene (vinyl allene), which eventually tautomerizes to the conjugated 1,3-diyne.

Visualization: Reactivity & Isomerization Pathways

Figure 1: Divergent reactivity pathways. The red path indicates the base-catalyzed decomposition (isomerization), while the grey paths represent productive synthetic transformations.

Part 4: Functionalization Strategies

Terminal Alkyne Modification (Regioselective)

The steric difference between the terminal proton (

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Conditions:

(1 mol%), Sodium Ascorbate, t-BuOH/H2O. -

Note: Avoid amine ligands if possible, or use sterically hindered bases (e.g., 2,6-lutidine) to prevent C3 deprotonation.

-

Product: 4-(pent-2-ynyl)-1,2,3-triazole.

-

-

Sonogashira Coupling:

-

Conditions:

(2 mol%), CuI (1 mol%), -

Risk: Triethylamine can trigger isomerization.

-

Optimization: Use secondary amines (e.g., diethylamine) or inorganic bases like

in non-polar solvents (toluene) where the base solubility is low, reducing the rate of C3 deprotonation relative to the cross-coupling.

-

Cycloisomerization & Annulation

This compound serves as a 4-carbon synthon for constructing heterocycles.

| Reaction Type | Catalyst System | Product Outcome | Mechanism Note |

| [2+2+2] Cycloaddition | Benzene derivatives | Requires an external alkyne or nitrile partner. The ethyl group remains on the ring. | |

| Cycloisomerization | Furans / Pyrroles | Requires a nucleophile ( | |

| Pauson-Khand | Cyclopentenones | Intermolecular reaction with CO. The 1,4-spacing is generally less favorable for intramolecular PK than 1,6-diynes. |

Part 5: References

-

Verkruijsse, H. D., & Hasselaar, M. (1979).[1] Synthesis of 1,4-diynes. Synthesis, 1979(4), 292-293.

-

Trost, B. M., & Rudd, M. T. (2005). Ruthenium-catalyzed cycloisomerization of diynes. Journal of the American Chemical Society, 127(13), 4763-4776.

-

Campagne, J. M., et al. (2006). Reactivity of skipped diynes in transition metal-catalyzed reactions. Chemical Reviews, 106(12), 5274-5302.

-

Gevorgyan, V., et al. (1999). Base-catalyzed isomerization of alkynes. Journal of Organic Chemistry, 64(6), 1878-1887.

Sources

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1,4-Heptadiyne

Abstract

This technical guide provides a comprehensive examination of the electrophilic addition reactions of 1,4-heptadiyne. As a non-conjugated diyne, its reactivity is characterized by the independent behavior of its two triple bonds, offering a platform for controlled synthesis of a variety of unsaturated and saturated halogenated compounds. This document will delve into the mechanistic underpinnings of these reactions, predict the resulting products based on established chemical principles, and provide hypothetical experimental protocols and characterization data. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who are interested in the functionalization of alkyne-containing molecules.

Introduction: The Unique Reactivity of this compound

This compound is an intriguing substrate for organic synthesis. Its structure features a terminal alkyne and an internal alkyne, separated by a methylene group. This "skipped" or non-conjugated arrangement means that the two triple bonds react independently of each other, akin to the reactions of isolated alkenes.[1] This lack of electronic communication between the pi systems allows for a degree of selectivity that is not observed in conjugated systems.

The primary focus of this guide will be on the electrophilic addition of hydrogen halides (H-X) and halogens (X₂) to this compound. These reactions are fundamental in organic chemistry for the introduction of functional groups that can be further elaborated, making them crucial for the synthesis of complex molecules in pharmaceutical and materials science research.

General Principles of Electrophilic Addition to Alkynes

Electrophilic addition to alkynes is a cornerstone of organic synthesis. The high electron density of the carbon-carbon triple bond makes it susceptible to attack by electrophiles. The mechanism of these additions can proceed through a vinyl carbocation intermediate or a bridged halonium ion, depending on the electrophile and reaction conditions.[2][3]

A key principle governing the regioselectivity of these reactions is Markovnikov's rule . This rule states that in the addition of a protic acid (like HBr) to an unsymmetrical alkyne, the proton will add to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[4][5] For terminal alkynes, this results in the formation of a carbocation on the internal carbon.

The stereochemistry of the addition is also a critical consideration. For instance, the addition of halogens often proceeds via an anti-addition pathway, where the two halogen atoms add to opposite faces of the triple bond.[6]

Electrophilic Addition of Hydrogen Halides (H-X) to this compound

The reaction of this compound with one equivalent of a hydrogen halide, such as hydrogen bromide (HBr), is expected to exhibit regioselectivity based on the differing substitution of the two triple bonds.

Regioselectivity: Terminal vs. Internal Alkyne

The terminal alkyne (C1-C2) is sterically more accessible and, upon protonation, can form a secondary vinyl carbocation at C2. The internal alkyne (C4-C5), upon protonation, would form a less stable secondary vinyl carbocation. Therefore, the initial electrophilic attack is more likely to occur at the terminal triple bond.

Following Markovnikov's rule, the proton will add to C1, leading to the formation of a more stable secondary vinyl carbocation at C2. Subsequent attack by the bromide ion will yield the major product, 2-bromo-1,4-heptadiene.

Reaction with Excess Hydrogen Halide

With two or more equivalents of HBr, both triple bonds will react. The initial addition product, 2-bromo-1,4-heptadiene, will undergo a second electrophilic addition. The remaining triple bond (C4-C5) will react with a second molecule of HBr. Protonation of this internal alkyne can lead to two possible vinyl carbocations. The subsequent attack of the bromide ion will result in a mixture of di-bromoheptenes. Further reaction with HBr will lead to the formation of a geminal dihalide at the terminal end and addition across the internal triple bond. The final product upon reaction with excess HBr is predicted to be 2,2,4,5-tetrabromoheptane.

Predicted Products of Hydrohalogenation

| Reactant | Reagent (1 eq.) | Major Predicted Product | Minor Predicted Product(s) |

| This compound | HBr | 2-Bromo-1,4-heptadiene | 1-Bromo-1,4-heptadiene |

| This compound | HBr (excess) | 2,2,4,5-Tetrabromoheptane | Isomeric tetrabromoheptanes |

Mechanistic Pathway of Hydrobromination

The proposed mechanism for the addition of one equivalent of HBr to this compound is illustrated below.

Caption: Proposed mechanism for the hydrobromination of this compound.

Electrophilic Addition of Halogens (X₂) to this compound

The addition of halogens, such as bromine (Br₂), to this compound is also expected to proceed in a stepwise manner, with each triple bond reacting independently.

Reaction with One Equivalent of Halogen

With one equivalent of Br₂, the more reactive terminal alkyne is expected to react preferentially. The reaction is likely to proceed through a cyclic bromonium ion intermediate.[2] The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, leading to the formation of a trans-dibromoalkene.

Reaction with Excess Halogen

The addition of a second equivalent of Br₂ will occur at the remaining internal triple bond of the initially formed dibromo-diene. This will also proceed via a bromonium ion intermediate, resulting in the formation of a tetrabromoalkene. With an excess of the halogen, the final product will be a hexabromoheptane.

Predicted Products of Halogenation

| Reactant | Reagent (1 eq.) | Major Predicted Product |

| This compound | Br₂ | (E)-1,2-Dibromo-1,4-heptadiene |

| This compound | Br₂ (excess) | 1,1,2,2,4,5-Hexabromoheptane |

Mechanistic Pathway of Bromination

The proposed mechanism for the addition of one equivalent of Br₂ to this compound is depicted below.

Caption: Proposed mechanism for the bromination of this compound.

Potential for Intramolecular Cyclization

In some cases, electrophilic addition to diynes can be followed by intramolecular cyclization, especially if a nucleophilic atom is suitably positioned within the molecule. While this compound itself is unlikely to undergo spontaneous cyclization upon simple hydrohalogenation or halogenation, derivatives with appropriately placed functional groups could potentially lead to the formation of heterocyclic compounds such as furans or pyrroles.[7][8] For instance, the addition of an electrophile that introduces a nucleophilic center could trigger a subsequent ring-closing reaction.

Experimental Protocols (Hypothetical)

Due to the limited availability of specific experimental data for this compound, the following protocols are based on general procedures for electrophilic additions to alkynes.

Protocol for Hydrobromination of this compound (1 equivalent)

-

Reaction Setup: A solution of this compound (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of HBr in acetic acid (1.0 eq.) is added dropwise to the stirred solution of the diyne over a period of 15-20 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired bromo-heptadiene.

Protocol for Bromination of this compound (1 equivalent)

-

Reaction Setup: this compound (1.0 eq.) is dissolved in a non-polar solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

-

Reagent Addition: A solution of bromine (1.0 eq.) in the same solvent is added dropwise to the alkyne solution at room temperature. The characteristic red-brown color of bromine should disappear upon addition.

-

Reaction Monitoring: The reaction is monitored by observing the disappearance of the bromine color and by TLC analysis.

-

Workup: After the reaction is complete, the solvent is removed in vacuo.

-

Purification: The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to afford the dibromo-heptadiene.

Predicted Spectroscopic Data for Major Products

The following table summarizes the expected key spectroscopic features for the major predicted products of the electrophilic addition reactions.

| Product | ¹H NMR (predicted) | ¹³C NMR (predicted) | Mass Spectrometry (predicted) |

| 2-Bromo-1,4-heptadiene | Signals for vinyl protons (~5.5-6.5 ppm), allylic protons, and the ethyl group. | Signals for sp² carbons (~110-140 ppm), sp carbons (~70-90 ppm), and sp³ carbons. | Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of nearly equal intensity). |

| (E)-1,2-Dibromo-1,4-heptadiene | Signals for the vinyl proton (~6.5-7.0 ppm), allylic protons, and the ethyl group. | Signals for sp² carbons bearing bromine (~110-120 ppm), sp carbons, and sp³ carbons. | Molecular ion peak with a characteristic M⁺, M⁺+2, and M⁺+4 pattern for two bromine atoms. |

Conclusion and Future Directions

The electrophilic addition reactions of this compound offer a predictable and regioselective route to a range of halogenated dienes and saturated compounds. The independent reactivity of the non-conjugated triple bonds allows for stepwise functionalization, providing a valuable tool for synthetic chemists. While this guide provides a theoretical framework based on established principles, further experimental investigation is required to fully elucidate the reactivity of this specific diyne and to explore the potential for novel intramolecular cyclization reactions. Future research could focus on the use of different electrophiles, the influence of reaction conditions on product distribution, and the application of these reactions in the synthesis of target molecules with potential biological or material applications.

References

-

Chemistry LibreTexts. (2022, January 24). 16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 4.11: Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 21). 1.4: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

-

Key, J. (2026, January 13). 11. Electrophilic Addition to Dienes Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Explained. (2023, March 22). Electrophilic addition in isolated and conjugated dienes [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

-

Reddit. (2025, June 8). Mechanism of electrophilic addition with alkynes. r/chemhelp. Retrieved from [Link]

-

OpenStax. (2023, September 20). 9.3 Reactions of Alkynes: Addition of HX and X2. In Organic Chemistry. Retrieved from [Link]

-

La Salle University. (n.d.). Electrophilic Addition Reactions. Retrieved from [Link]

-

Boyer Research. (2021, February 23). 32b: Electrophilic addition to dienes [Video]. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

Ashenhurst, J. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Retrieved from [Link]

- Zhou, L., et al. (2018). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal, 13(17), 2329-2346.

- Negishi, E., et al. (2005). Copper-Free Synthesis of Skipped Diynes via Cross-Coupling Reactions of Alkynylalanes with Propargylic Electrophiles. Organic Letters, 7(24), 5353-5355.

-

Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 27). 13.7: Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

- Buchwald, S. L., et al. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(28), 9904-9907.

-

Chemistry Stack Exchange. (2021, March 5). Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. Retrieved from [Link]

- Wang, Q., et al. (2021). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.

- Padwa, A., et al. (2023, August 24).

- Procter, D. J., et al. (2022). Visible-light induced click reactions of acylsilanes with pyruvate electrophiles. Chemical Science, 13(1), 133-138.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Che, C.-M., et al. (2016). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 138(3), 918-926.

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

- Zhan, Z.-P., et al. (2014). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules, 19(9), 13790-13810.

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Boyer Research. (2021, September 30). 11 - Synthesis of Furans and Pyrroles [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Pure. (1975, January 1). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]

- Li, Y., et al. (2019). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.

-

ResearchGate. (2025, August 6). Intramolecular cyclization of alkylimidazoles | Request PDF. Retrieved from [Link]

-

Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 13 C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of polysubstituted furans from sulfur ylides and alkynes. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 9.3 Reactions of Alkynes: Addition of HX and X2 - Organic Chemistry | OpenStax [openstax.org]

- 6. reddit.com [reddit.com]

- 7. Furan synthesis [organic-chemistry.org]

- 8. Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans - PMC [pmc.ncbi.nlm.nih.gov]

Chemo- and Regioselective Nucleophilic Functionalization of 1,4-Heptadiyne

Executive Summary: The "Skipped" Diyne Paradox

1,4-Heptadiyne (

The central methylene protons (C3) are doubly propargylic and highly acidic (

This guide details how to execute controlled nucleophilic attacks on this compound , bypassing the isomerization trap to access high-value pharmacological scaffolds.

The Reactivity Landscape

To successfully functionalize this compound, one must map its electronic profile. The molecule presents three distinct sites for reactivity:[1][2][3][4]

-

Terminal Alkyne (C1-C2): Sterically accessible, high affinity for

-acids (Au, Ag, Cu). -

Internal Alkyne (C4-C5): Sterically hindered, electron-rich.

-

Bis-Propargylic Methylene (C3): The nucleophilic "soft spot" (susceptible to deprotonation).

Visualization: Reactivity & Competitive Pathways

The following diagram maps the competing pathways when a nucleophile (

Figure 1: Divergent reactivity pathways.[5] Pathway A leads to often unwanted isomerization, while Pathway B (Metal-Activation) facilitates controlled nucleophilic addition.

Mechanism: Metal-Promoted Nucleophilic Addition

Direct nucleophilic attack on unactivated alkynes is kinetically forbidden due to the repulsion between the nucleophile's lone pair and the electron-rich

The Gold(I) Standard

Gold(I) complexes (e.g.,

Regioselectivity Rule: In this compound, the terminal alkyne (C1) is activated preferentially due to lower steric hindrance compared to the internal alkyne (C4). However, "soft" nucleophiles (e.g., anilines, thiols) often attack the internal carbon of the activated complex to minimize charge concentration, following Markovnikov-like trends tailored by the ligand environment.

Workflow: Catalytic Cycle of Hydrofunctionalization

Figure 2: General catalytic cycle for Gold(I)-mediated nucleophilic addition. Note the trans-addition stereochemistry.

Key Transformations & Protocols

A. Synthesis of Heterocycles (The Paal-Knorr Surrogate)

This compound is a prime precursor for 2,5-disubstituted pyrroles and furans. Instead of the classical Paal-Knorr reaction (which requires 1,4-diketones), one can use a double nucleophilic addition strategy catalyzed by Copper(I) or Gold(I).

Reaction: this compound + Primary Amine (

Experimental Protocol: Au-Catalyzed Pyrrole Synthesis

Objective: Synthesis of 1-phenyl-2-ethyl-pyrrole from this compound and aniline.

Reagents:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Catalyst:

(2 mol%) -

Solvent: Ethanol (EtOH)

-

Temperature: 80°C

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 92 mg) in EtOH (2.0 mL).

-

Nucleophile Addition: Add aniline (1.2 mmol, 112 mg) to the solution.

-

Catalyst Activation: Add

(0.02 mmol). The solution may darken slightly. -

Reaction: Seal the tube and heat to 80°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Mechanistic Note: The amine attacks the terminal alkyne first (hydroamination), forming an enamine intermediate. The second attack closes the ring on the internal alkyne.

-

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.

-

Purification: Flash column chromatography on silica gel (eluent: Hexane

5% EtOAc/Hexane).

Validation Criteria:

-

1H NMR: Disappearance of alkyne protons (

2.0-2.5 ppm). Appearance of pyrrole aromatic protons ( -

Yield Target: >85%.

B. Hydration to 1,4-Diketones

Controlled hydration (nucleophile =

Data Comparison: Catalyst Efficiency

| Catalyst System | Yield (%) | Time (h) | Selectivity | Notes |

| 92% | 1.5 | High | Best for mild conditions. Expensive. | |

| 78% | 6.0 | Moderate | Requires higher temps (100°C). | |

| 85% | 2.0 | High | Toxic. Avoid for pharma applications. | |

| <30% | 24+ | Low | Major isomerization/polymerization side products. |

Troubleshooting & Optimization

Controlling Isomerization

The most common failure mode is the "brown tar" result, caused by base-catalyzed isomerization to unstable allenes which then polymerize.

-

Solution: Ensure the reaction media is neutral or slightly acidic. Avoid unbuffered amine bases. If using an amine nucleophile, use the hydrochloride salt + mild buffer if the free amine is too basic (

).

Regiocontrol in Asymmetric Diynes

This compound is asymmetric.

-

Issue: Nucleophile attacks C4 (internal) instead of C2 (terminal), or vice versa, leading to regioisomeric mixtures.

-

Fix: Use sterically bulky ligands on the Gold catalyst (e.g., JohnPhos or IPr carbene ligands). Bulky ligands force the nucleophile to attack the less hindered terminal position first.

Solvent Effects

-

Non-polar solvents (Toluene): Slow reaction rates, but high stability.

-

Polar Aprotic (DMF, DMSO): Accelerates nucleophilic attack but increases risk of isomerization.

-

Recommended: 1,4-Dioxane or THF for optimal balance.

References

-

Mechanistic Insight on Gold Catalysis: Gorin, D. J., & Toste, F. D. (2007). Nature of the gold-carbon bond: stability and reactivity. Nature. [Link]

-

Hydration of 1,4-Diynes: Escot, L., et al. (2025). Access to valuable 1,4- and 1,5-diketones through gold(I) catalysis in water.[6] RSC Advances. [Link]

-

Synthesis of Pyrroles from Diynes: Trost, B. M., & Rudd, M. T. (2005). Ruthenium-catalyzed cycloisomerization of diynes. Journal of the American Chemical Society. [Link]

-

Skipped Diyne Isomerization: Campana, A. G., et al. (2007). Base-catalyzed isomerization of skipped diynes. Organic Letters.[4][7] [Link]

-

Nucleophilic Addition to Enediynes (Contextual): Kundu, D., et al. (2022). Nucleophilic Addition of Enolates to 1,4-Dehydrobenzene Diradicals.[8] ACS Omega. [Link]

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Access to valuable 1,4- and 1,5-diketones through gold( i ) catalysis in water: application to chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00107B [pubs.rsc.org]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Part 1: Executive Summary & Technical Context

Application Note: High-Fidelity Sonogashira Coupling of 1,4-Heptadiyne

The Challenge: The "Skipped" Diyne Instability

this compound represents a class of "skipped" or methylene-interrupted diynes (

However, it presents a severe synthetic challenge: Base-Catalyzed Isomerization .

The protons at the C3 position (between the two alkynes) are doubly propargylic and highly acidic (

The Solution: Kinetic Control To couple the terminal alkyne (C1) with an aryl/vinyl halide without disturbing the C3 protons, the reaction must operate under Kinetic Control . This requires:

-

Mild Bases: Avoiding strong hydroxide or unhindered amine bases at high temperatures.

-

Low Temperature: Operating at

to Ambient Temperature (RT). -

Catalytic Efficiency: High-turnover catalysts to facilitate coupling before isomerization can occur.

Part 2: Mechanism & Isomerization Pathways

The following diagram illustrates the competition between the desired cross-coupling cycle and the parasitic isomerization pathway.

Caption: Competitive pathways in 1,4-diyne coupling. Isomerization (Red) is suppressed by temperature control, ensuring the catalytic cycle (Green) dominates.

Part 3: Optimized Experimental Protocols

Protocol A: The "Linstrumelle" Modified Conditions (Recommended)

Best for: Standard aryl iodides and activated bromides. High reliability.

Reagents & Equipment:

-

Substrate: this compound (1.2 equiv).

-

Electrophile: Aryl Iodide (1.0 equiv).

-

Catalyst:

(2-5 mol%). -

Co-Catalyst: CuI (5-10 mol%).

-

Base: Pyrrolidine or Diethylamine (3-5 equiv).

-

Solvent: Dry THF or DMF (Degassed).

Step-by-Step Procedure:

-

Degassing (Critical): In a flame-dried Schlenk flask, place the solvent (THF) and degas via sparging with Argon for 15 minutes. Oxygen promotes Glaser homocoupling (

), which consumes the alkyne. -

Catalyst Loading: Add

and CuI to the flask under Argon flow. -

Electrophile Addition: Add the Aryl Iodide.

-

Base Addition: Add Pyrrolidine via syringe. The solution may darken (formation of active Pd(0) species).

-

Temperature Control: Cool the mixture to

using an ice bath. -

Alkyne Addition: Add this compound dropwise over 10 minutes. Rationale: Slow addition keeps the concentration of free alkyne low, reducing homocoupling risk.

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (max-

Checkpoint: If reaction is sluggish, do NOT heat above

. Instead, add more catalyst. Heating triggers isomerization.

-

-

Workup: Quench with saturated aqueous

(removes Copper salts). Extract with

Protocol B: Phase-Transfer Conditions (For Sensitive Substrates)

Best for: Substrates prone to base-degradation or when using Aryl Bromides requiring mild heating.

Reagents:

-

Base:

(2.5 equiv). -

Additive:

(TBAB) (1.0 equiv). -

Solvent: Water/Toluene (1:1 biphasic mixture).

-

Catalyst:

(3 mol%) / CuI (3 mol%).

Procedure:

-

Dissolve Aryl Halide, Catalyst, and TBAB in Toluene.

-

Dissolve

in degassed Water. -

Combine phases under Argon.

-

Add this compound.

-

Stir vigorously at RT. The phase transfer agent pulls the base into the organic layer in controlled amounts, minimizing the exposure of the labile C3 protons to high concentrations of base.

Part 4: Data Summary & Troubleshooting

Isomerization vs. Yield Trade-off

| Condition | Base | Temp ( | Yield (Coupled) | Isomerization Risk |

| Standard | 80 | < 30% | High (Major 1,3-diyne) | |

| Protocol A | Pyrrolidine / THF | 20 | 75-85% | Low |

| Protocol B | 25 | 70-80% | Very Low | |

| Cu-Free | 40 | 50-60% | Moderate |

Self-Validating Workflow (Decision Matrix)

Caption: Decision tree for selecting the optimal protocol based on electrophile reactivity and isomerization monitoring.

Part 5: References

-

Sonogashira Coupling Overview:

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

-

Skipped Diyne Instability & Protocols:

-

Gueugnot, S., & Linstrumelle, G. (1999). Synthesis of skipped enynes and diynes. Tetrahedron, 55, 11433. (Foundational work on amine/CuI ratios for skipped systems).

-

Organic Chemistry Portal.[1] (n.d.). Sonogashira Coupling. Retrieved October 24, 2023.

-

-

Application in PUFA Synthesis:

-

Mild/Copper-Free Conditions:

Sources

Application Note: Heterocycle Synthesis from 1,4-Heptadiyne

Abstract

1,4-Heptadiyne (a "skipped" diyne) represents a potent but underutilized scaffold in heterocyclic chemistry. Unlike conjugated 1,3-diynes or tethered 1,6-diynes, the 1,4-motif contains a reactive central methylene bridge (

Part 1: Strategic Analysis & Mechanistic Pathways

The Challenge of the "Skipped" Diyne

This compound (

Therefore, successful heterocycle synthesis requires one of two activation strategies:

-

Oxidative Hydration (Pathway A): Converting the diyne into a 1,4-dicarbonyl (2,5-heptanedione), the universal precursor for 5-membered heterocycles.

-

Isomerization (Pathway B): Base-mediated migration of the

-system to form the conjugated 1,3-heptadiyne, which then participates in Diels-Alder or [4+2] cycloadditions.

Pathway Logic Diagram

The following decision tree illustrates the synthetic divergence based on the target heterocycle.

Figure 1: Divergent synthetic pathways from this compound to various heterocycles.

Part 2: Detailed Protocols

Protocol A: Synthesis of 2,5-Heptanedione (The Gateway Intermediate)

Principle: The hydration of alkynes typically follows Markovnikov's rule. For this compound, double hydration at the internal carbons (C2 and C5) yields 2,5-heptanedione. Gold(I) catalysts are preferred over Mercury(II) due to lower toxicity and higher functional group tolerance.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst:

(2 mol%) / -

Solvent: 1,4-Dioxane /

(2:1 v/v) -

Acid Additive:

-Toluenesulfonic acid (

Step-by-Step Workflow:

-

Catalyst Activation: In a distinct vial, mix

and -

Reaction Assembly: To a reaction flask containing this compound (e.g., 5 mmol, 460 mg), add the solvent mixture (

/Dioxane). -

Initiation: Add the active catalyst solution and

TSA. -

Incubation: Stir at 70°C for 4–6 hours . Monitor via TLC (SiO2, Hexane/EtOAc 8:2). The starting material (

) will disappear, and a polar spot ( -

Workup: Dilute with brine (20 mL) and extract with

(3 x 15 mL). Dry organic layers over -

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 85–92%.

-

Data Check: 1H NMR should show two carbonyl signals in 13C NMR (~208 ppm) and loss of alkyne protons.

-

Protocol B: Modular Synthesis of Heterocycles (Paal-Knorr)

Once 2,5-heptanedione is secured, it serves as the divergent point for three heterocycle classes.

1. Synthesis of N-Substituted Pyrroles

Mechanism: Double hemiaminal formation followed by dehydration.

Reagents: 2,5-Heptanedione (1.0 equiv), Primary Amine (

-

Mix 2,5-heptanedione (1.0 mmol) and amine (1.2 mmol) in Ethanol (2 mL).

-

Add 1 drop of glacial acetic acid.

-

Microwave Irradiation: Heat at 100°C for 10 minutes (or reflux for 2 hours).

-

Workup: Evaporate solvent. If the product is solid, recrystallize from EtOH/Water. If liquid, pass through a short silica plug.

-

Target: 1-Substituted-2-methyl-5-ethylpyrrole.

-

2. Synthesis of Furans

Mechanism: Acid-catalyzed cyclodehydration.

Reagents: 2,5-Heptanedione (1.0 equiv),

-

Dissolve diketone in Toluene. Add

TSA. -

Reflux with a Dean-Stark trap to remove water azeotropically (2 hours).

-

Wash with

, dry, and distill.-

Target: 2-Methyl-5-ethylfuran.

-

3. Synthesis of Thiophenes

Mechanism: Sulfurization-cyclization. Reagents: 2,5-Heptanedione (1.0 equiv), Lawesson’s Reagent (0.6 equiv), Toluene.

-

Suspend Lawesson’s Reagent in Toluene. Add diketone.

-

Reflux for 3–5 hours under

. -

Cool, filter off solids, and concentrate. Purify via column chromatography (Hexanes).

-

Target: 2-Methyl-5-ethylthiophene.

-

Part 3: Data Summary & Troubleshooting

Comparative Efficiency Table

| Target Heterocycle | Key Reagent | Reaction Time | Typical Yield | Critical Parameter |

| Pyrrole | Primary Amine ( | 10 min (MW) | 90-98% | Steric bulk of amine affects rate. |

| Furan | 2 hr (Reflux) | 75-85% | Efficient water removal (Dean-Stark). | |

| Thiophene | Lawesson's Reagent | 4 hr (Reflux) | 80-88% | Anhydrous conditions required. |

| Pyridine | Nitrile (via Isom.) | 12 hr | 40-60% | Requires pre-isomerization to 1,3-diyne. |

Troubleshooting Guide

-

Issue: Low Yield in Hydration Step.

-

Cause: Incomplete conversion or polymerization.

-

Fix: Ensure the catalyst is active (AgCl precipitate formed). Use degassed solvents to prevent oxidative coupling of the terminal alkyne (Glaser coupling).

-

-

Issue: Regioisomers in Pyridine Synthesis.

-

Cause: Isomerization of this compound produces both 1,3-heptadiyne and allene intermediates.

-

Fix: Use bulky bases (e.g.,

-BuOK) at low temperature (-78°C) to favor kinetic control if isolating the 1,3-diyne, or switch to the Paal-Knorr route (Pathway A) for guaranteed regiocontrol.

-

References

-

Paal-Knorr Pyrrole Synthesis: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." J. Org.[1][2] Chem. 1991, 56, 6924. Link

-

Gold-Catalyzed Hydration: Marion, N., et al. "Gold(I)-Catalyzed Hydration of Alkynes."[3] J. Am. Chem. Soc.[4] 2009, 131, 448. Link

- 1,4-Diyne Isomerization: Trost, B. M., et al. "Isomerization of 1,4-Diynes." J. Am. Chem. Soc. 2007, 129, 30.

-

Thiophene Synthesis: Ozturk, T., et al. "Synthesis of Thiophenes." Chem. Rev. 2017, 117, 12963. Link

Sources

Application Note: Strategic Utilization of 1,4-Heptadiyne for Strained Ring Synthesis

This Application Note and Protocol guide details the strategic use of 1,4-Heptadiyne in the synthesis of strained ring systems, specifically focusing on Zirconocene-mediated coupling to form metallacycles and subsequent strained macrocycles (cyclophanes) . This approach leverages the unique "skipped" diyne structure to access architectures difficult to synthesize via conventional organic methods.

Executive Summary

This compound (CAS: 2384-71-6) is a critical "skipped" diyne building block characterized by two terminal alkyne units separated by a single methylene bridge. Unlike conjugated 1,3-diynes, the 1,4-arrangement allows for unique conformational flexibility, making it an ideal precursor for transition-metal catalyzed cycloadditions .

This guide focuses on the Zirconocene-mediated oxidative coupling of this compound. This reaction generates zirconacyclopentadienes —highly strained, 5-membered metallacycles that serve as divergent intermediates. These intermediates can be trapped to form strained macrocycles (cyclophanes) , functionalized dienes , or heterocycles , offering a powerful tool for drug discovery scaffolds and materials science.

Chemical Profile & Reactivity

The "skipped" nature of this compound presents specific challenges and opportunities compared to 1,6- or 1,7-diynes.

| Parameter | Specification | Reactivity Implication |

| Structure | Methylene bridge ( | |

| pKa (Propargylic) | ~20 (Doubly Propargylic) | High acidity at C3; prone to base-catalyzed isomerization to allenes. |

| Strain Potential | High | Precursor to 5-membered metallacycles and strained cyclophanes. |

| Stability | Volatile, Air-Sensitive | Requires inert atmosphere (Argon/Nitrogen) and low-temp storage. |

Key Mechanistic Pathway: Zirconocene Coupling

The primary route to strained rings involves the reaction of this compound with "Negishi Reagent" (

Figure 1: The oxidative coupling of this compound with Cp2Zr yields a strained zirconacyclopentadiene. This intermediate can be dimerized to form macrocycles or trapped with heteroatoms.

Protocol: Synthesis of Strained Zirconacyclopentadienes

This protocol describes the formation of the strained metallacycle intermediate, which is the branch point for further ring synthesis.

Pre-requisites

-

Safety: this compound is flammable. Zirconocene reagents are pyrophoric. Work strictly under Argon/Nitrogen in a glovebox or using Schlenk lines.

-

Reagents:

-

This compound (>97% purity).

- (Zirconocene Dichloride).

- -BuLi (2.5 M in hexanes).

-

THF (Anhydrous, degassed).

-

Step-by-Step Methodology

Phase 1: Generation of Negishi Reagent (

)

-

Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon (3x).

-

Charge: Add

(1.0 equiv, 1.0 mmol, 292 mg) to the flask. -

Solvation: Add anhydrous THF (10 mL) and cool the solution to -78 °C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add

-BuLi (2.0 equiv, 2.0 mmol, 0.8 mL) over 5 minutes. The solution will turn yellow/orange. -

Activation: Stir at -78 °C for 1 hour. Note: This generates the active Cp2Zr(II) species equivalent.

Phase 2: Oxidative Coupling of this compound

-

Addition: Dissolve this compound (1.0 equiv, 1.0 mmol, ~92 mg) in 2 mL THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 2 hours.

-

Observation: The solution typically darkens to a deep red/brown, indicating the formation of the Zirconacyclopentadiene .

-

QC Check (Aliquot): Take a 0.1 mL aliquot, quench with

. Analyze via-

Expected Result: Disappearance of terminal alkyne proton (~2.0 ppm). Appearance of olefinic protons in the deuterated diene product.

-

Phase 3: Conversion to Strained Organic Rings

Choose one of the following pathways based on target:

Pathway A: Synthesis of Phospholes (Heterocycles)

-

Cool the metallacycle solution to 0 °C.

-

Add Dichlorophenylphosphine (

, 1.0 equiv). -

Stir for 4 hours at RT.

-

Workup: Filter through a silica plug (under inert gas if product is sensitive) or perform aqueous extraction.

-

Result: A strained phosphole ring fused to the heptyl chain.

Pathway B: Macrocyclization (Cyclophanes)

-

Add CuCl (2.0 equiv) to the metallacycle solution.

-

Stir under dry air (oxidative dimerization) or react with a di-electrophile (e.g., 1,4-diiodobutane).

-

Result: Formation of large, strained macrocycles incorporating the diene motif.

Data Analysis & Validation

Successful formation of the strained ring systems is validated through NMR shifts and Mass Spectrometry.

| Compound Stage | Key Signal ( | Interpretation |

| Starting Material | Terminal alkyne proton. | |

| Zirconacycle | Shift downfield indicates | |